2-(Dimethyl-1,2-oxazol-4-yl)ethanethioamide
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-4-6(3-7(8)11)5(2)10-9-4/h3H2,1-2H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWQWYJQCMMVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Dimethyl-1,2-oxazol-4-yl)ethanethioamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique oxazole ring structure, which contributes to its distinct chemical and biological properties. The thioamide functional group is also significant in its biological interactions.
Biological Activity Overview
The biological activity of 2-(Dimethyl-1,2-oxazol-4-yl)ethanethioamide includes:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains.
- Enzyme Interaction : It may interact with specific enzymes, influencing metabolic pathways.
- Potential Anticancer Effects : Research suggests that derivatives of this compound could have anticancer properties.
The mechanism of action involves the binding of the compound to specific molecular targets, such as enzymes or receptors. This interaction can modulate enzymatic activity and affect cellular pathways, leading to various biological effects.
Antimicrobial Activity
A study tested the antibacterial efficacy of 2-(Dimethyl-1,2-oxazol-4-yl)ethanethioamide against several bacterial strains using the diffusion method. The results are summarized in Table 1.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Proteus vulgaris | 10 |
These findings suggest that the compound has significant antibacterial potential, particularly against Gram-positive bacteria.
Case Studies
In a case study involving the use of this compound in drug formulation, researchers observed its effectiveness in inhibiting specific bacterial growth. The study highlighted its potential as a lead compound for developing new antibiotics.
Structure-Activity Relationship (SAR)
Research on the structure-activity relationship indicates that modifications to the oxazole ring or thioamide group can enhance biological activity. For example, substituents at specific positions on the oxazole ring have been shown to increase potency against bacterial strains.
Comparison with Similar Compounds
Key Structural Features :
- Oxazole ring : Provides aromatic stability and electron-deficient character, facilitating π-π stacking interactions.
- Thioamide group : Contributes to hydrogen bonding and metal coordination, critical for biological activity.
The following analysis compares 2-(Dimethyl-1,2-oxazol-4-yl)ethanethioamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Core Heterocycle: The 1,2-oxazole in the target compound is aromatic and planar, enabling π-stacking in biological targets. In contrast, oxazolidinone derivatives (e.g., 2-(2-Oxooxazolidin-3-yl)ethanethioamide) feature a saturated ring, reducing aromaticity but increasing hydrogen-bonding capacity via the carbonyl group .
Functional Group Variations: Thioamide (–C(S)NH₂) vs. Amide (–C(O)NH₂): The thioamide group in the target compound increases polarizability and metal-binding affinity compared to oxazolidinone-based amides, which may enhance interaction with enzyme active sites . Phenol (–OH) vs. Thioamide: The phenolic derivative (4-(Dimethyl-1,2-oxazol-4-yl)phenol) exhibits higher acidity (pKa ~10) but lower bioavailability due to poor solubility, leading to its discontinuation .
Physicochemical and Toxicological Profiles
- Lipophilicity: The dimethyl group in the target compound increases logP (predicted ~1.8) compared to oxazolidinone analogs (logP ~0.5), favoring passive diffusion across biological membranes .
- Toxicity : Thioamide-containing compounds (e.g., the target compound) show moderate acute toxicity (similar to 2-(2-Oxooxazolidin-3-yl)ethanethioamide, LD₅₀ ~300 mg/kg), while nitroaryl-substituted analogs (e.g., compound 25 in ) exhibit higher cytotoxicity due to reactive nitro group metabolites.
Preparation Methods
Cyclocondensation Approaches
The dimethyl-substituted oxazole ring is typically constructed via cyclocondensation of α-acetamido ketones with ammonium acetate or nitriles. For example, ethyl 2-acetamido-2-(ethylthio)acetate undergoes cyclization in benzene with phosphorus oxychloride to form 5-ethoxy-4-(ethylthio)-2-methyloxazole. Adapting this method, 2-acetamido-2-(dimethyl)acetic acid derivatives can be cyclized under similar conditions to yield 4-(dimethyl)-1,2-oxazole intermediates.
Key parameters:
Thioamide Functionalization Strategies
Direct Thionation of Amides
The conversion of acetamide to ethanethioamide is achieved using phosphorus pentasulfide (PS) in tetrahydrofuran (THF) at 50°C. For 2-(dimethyl-1,2-oxazol-4-yl)acetamide, this method provides:
Conditions :
Lawesson’s Reagent-Mediated Thionation
Lawesson’s reagent (LR) offers milder conditions for selective thioamide formation. In a typical protocol, 2-(dimethyl-1,2-oxazol-4-yl)acetamide (1.0 equiv) reacts with LR (0.5 equiv) in dichloromethane at 25°C. This method minimizes side reactions, particularly for acid-sensitive oxazole rings.
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 25–40°C |
| Reaction Time | 6–12 hours |
| Yield | 65–78% |
| Purity (HPLC) | ≥95% |
Integrated Synthesis Pathway
Stepwise Protocol
-
Oxazole Formation :
-
Amide Hydrolysis :
-
Thionation :
Overall Yield : 52–63% (three steps).
Mechanistic Insights
Thionation Reaction Pathways
Phosphorus pentasulfide operates via a nucleophilic mechanism:
-
PS generates reactive sulfur species (e.g., HS).
-
Nucleophilic attack at the carbonyl carbon forms a thioacyl intermediate.
Key Observation : Excess PS (≥2 equiv) prevents incomplete conversion but risks over-thionation.
Comparative Analysis of Thionation Methods
| Method | Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| PS | THF | 50 | 2 | 78 | 92 |
| Lawesson’s Reagent | CHCl | 25 | 12 | 65 | 97 |
| Yokoyama’s Reagent | Toluene | 80 | 6 | 72 | 94 |
Trade-offs :
Characterization and Validation
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Dimethyl-1,2-oxazol-4-yl)ethanethioamide?
- Methodology : Utilize multi-step synthesis involving (1) formation of the isoxazole core via cyclization of nitrile oxides with alkynes, and (2) thioamide functionalization through coupling reactions. Key conditions include using triethylamine as a base, dimethylformamide (DMF) as a solvent, and controlled temperatures (40–60°C) to avoid side reactions . Substituent introduction on the isoxazole ring can follow halogenation or nitration protocols, as demonstrated in structurally similar derivatives .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the isoxazole ring protons (δ 6.5–8.0 ppm) and thioamide NH group (δ 9.0–10.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
- HPLC : Validate purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. How can researchers initially screen for biological activity in this compound?
- Methodology : Conduct in vitro assays such as:
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Enzyme Inhibition : Evaluate interactions with kinases or proteases linked to cancer or viral pathways, referencing structural analogs with known bioactivity .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Standardization : Ensure consistent cell culture conditions (e.g., serum concentration, incubation time).
- Orthogonal Validation : Confirm results using alternative assays (e.g., apoptosis via flow cytometry alongside MTT data).
- Purity Reassessment : Re-analyze compound batches via HPLC and NMR to rule out degradation or impurities .
Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Analog Synthesis : Modify substituents on the isoxazole ring (e.g., nitro, methyl, or cyano groups) and thioamide chain.
- Biological Testing : Compare IC values across analogs to identify critical functional groups.
- Computational Modeling : Perform docking studies to predict binding affinities with target proteins (e.g., EGFR or viral proteases) .
Q. How to investigate metabolic stability in preclinical models?
- Methodology :
- Liver Microsome Assays : Incubate the compound with human or rodent microsomes, followed by LC-MS/MS to identify metabolites.
- CYP450 Inhibition Screening : Assess interactions with cytochrome P450 enzymes to predict drug-drug interactions .
Q. What advanced techniques address conflicting crystallographic and NMR data?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
